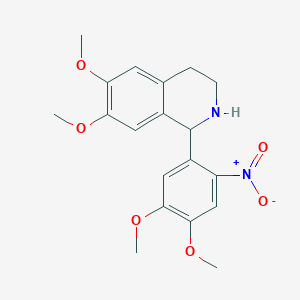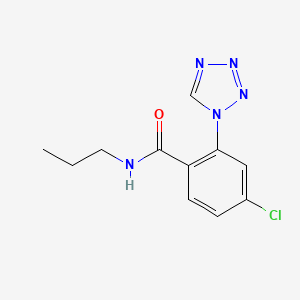![molecular formula C22H30N2O4 B5975693 2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5975693.png)
2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol, also known as DMPE, is a chemical compound that has been widely studied for its potential applications in scientific research. DMPE is a synthetic compound that belongs to the family of phenoxyethanols, which are commonly used as solvents and surfactants in various industrial applications. However, DMPE has unique properties that make it suitable for use in scientific research, particularly in the fields of biochemistry and pharmacology.
作用機序
The mechanism of action of 2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol is not fully understood, but it is believed to involve interactions with lipid bilayers in cell membranes. This compound is thought to increase the fluidity of membranes by disrupting the packing of lipid molecules, which can alter the properties of membrane proteins and other membrane-associated molecules. This compound may also interact directly with membrane proteins, although this mechanism is less well understood.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to increase the activity of certain membrane proteins, such as the Na+/K+ ATPase and the NMDA receptor. This compound has also been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals and prevent oxidative damage to cells. In addition, this compound has been shown to have anti-inflammatory effects, which may be due to its ability to modulate the activity of immune cells.
実験室実験の利点と制限
2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol has several advantages for use in laboratory experiments. For example, this compound is relatively stable and easy to handle, which makes it suitable for use in a variety of experimental settings. This compound is also soluble in a variety of solvents, which allows for flexibility in experimental design. However, there are also some limitations to the use of this compound in laboratory experiments. For example, this compound can be toxic at high concentrations, which may limit its use in certain applications. In addition, this compound can interact with other molecules in complex ways, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on 2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol. One area of interest is the development of new methods for synthesizing this compound, which could improve the yield and purity of the compound. Another area of interest is the exploration of new applications for this compound in scientific research. For example, this compound could be used to study the impact of membrane fluidity on the activity of other membrane-associated molecules, such as enzymes and signaling proteins. Additionally, this compound could be used to study the effects of lipid composition on the properties of cell membranes. Overall, this compound is a promising compound for use in scientific research, and there is much to be learned about its properties and potential applications.
合成法
2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create this compound from precursor molecules. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of this compound from precursors. Both methods have been used successfully to produce this compound in high yields and purity.
科学的研究の応用
2-[2-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol has been used extensively in scientific research due to its ability to interact with biological membranes. Specifically, this compound has been shown to increase the fluidity of cell membranes, which can have a variety of effects on cellular processes. For example, this compound has been used to study the impact of membrane fluidity on the activity of membrane proteins, such as ion channels and transporters. This compound has also been used to study the effects of lipid composition on membrane properties and function.
特性
IUPAC Name |
2-[2-[[3-(3,4-dimethoxyanilino)piperidin-1-yl]methyl]phenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c1-26-21-10-9-18(14-22(21)27-2)23-19-7-5-11-24(16-19)15-17-6-3-4-8-20(17)28-13-12-25/h3-4,6,8-10,14,19,23,25H,5,7,11-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAQCZFRSCSATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CCCN(C2)CC3=CC=CC=C3OCCO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(dimethylamino)-4-quinolinyl]-2-(4-phenyl-1-piperazinyl)acetamide diethanedioate](/img/structure/B5975624.png)
![N-[(5-chloro-2-thienyl)methyl]-2-(3,4-dimethoxybenzyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5975636.png)

![3-[2-(methylamino)ethyl]-1H-1,2,4-triazol-5-amine dihydrobromide](/img/structure/B5975654.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5975670.png)
![1-(4-{[(5-fluoro-2-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5975676.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B5975681.png)

![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5975701.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinyl}propanamide](/img/structure/B5975704.png)

![4-[3-(1-azepanyl)-2,5-dioxo-1-pyrrolidinyl]phenyl acetate](/img/structure/B5975719.png)
![[5-({[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]amino}methyl)-2-isopropoxyphenyl]methanol](/img/structure/B5975722.png)